5-phenyl-1-(2,2,2-trifluoroethyl)-1H-imidazole-2-thiol
Description
Properties
IUPAC Name |
4-phenyl-3-(2,2,2-trifluoroethyl)-1H-imidazole-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3N2S/c12-11(13,14)7-16-9(6-15-10(16)17)8-4-2-1-3-5-8/h1-6H,7H2,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGMDTVDXUFYCPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CNC(=S)N2CC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Methods:
- Formamide-based Cyclization: Literature indicates that α-bromo-ketones react with formamide to form imidazole derivatives, as seen in the synthesis of phenyl-imidazole compounds. This approach involves initial formation of α-bromo-ketones, followed by cyclization with formamide, and subsequent modifications (Ref).
- De novo Synthesis from Precursors: The imidazole core can be assembled from simpler precursors such as amino acids or nitriles, followed by functional group modifications.
Example:
- The synthesis of phenyl-imidazoles often employs α-bromo-ketones reacting with formamide, followed by cyclization and substitution steps, as outlined in the development of phenyl-imidazole derivatives (Ref).
Incorporation of the Trifluoroethyl Group
The trifluoroethyl moiety is introduced via nucleophilic substitution or addition reactions involving suitable electrophiles or via fluorinated building blocks.
Strategies:
- Nucleophilic Substitution on Imidazole Precursors: The 2,2,2-trifluoroethyl group can be attached to the imidazole nitrogen or carbon via nucleophilic substitution with trifluoroethyl halides or related electrophiles.
- Use of Trifluoroethylated Reagents: Reagents such as trifluoroethyl iodide or trifluoroethyl sulfonates can be employed to alkylate imidazole derivatives selectively.
Research Findings:
- Although specific methods for this compound are scarce, analogous syntheses involve alkylation of imidazole rings with trifluoroethyl halides under basic conditions, ensuring regioselectivity and avoiding over-alkylation (Ref).
Synthesis of the Thiol-Substituted Imidazole
The thiol group at position 2 is introduced through thiolation reactions, often involving thiourea derivatives or thiolating agents.
Approaches:
- Thiolation of Imidazole Precursors: Reacting imidazole derivatives with thiolating agents such as Lawesson’s reagent or thiourea under controlled conditions can yield the thiol-functionalized imidazole.
- Thiol-Substituted Intermediates: Starting from imidazole rings bearing suitable leaving groups (e.g., halides), nucleophilic substitution with thiolates yields the thiol group.
Notes:
- The stability of the thiol group necessitates careful control of reaction conditions to prevent oxidation and undesired side reactions.
Summary of Preparation Methods
| Method | Key Reagents | Key Steps | Advantages | Limitations |
|---|---|---|---|---|
| Formamide-based cyclization | α-bromo-ketones, formamide | Cyclization to imidazole core | Versatile, adaptable | Requires multiple steps, moderate yields |
| Electrophilic trifluoroethylation | Trifluoroethyl halides, base | Alkylation at nitrogen or carbon | High regioselectivity | Reagents may be costly or sensitive |
| Thiolation of imidazole | Thiourea, thiolates | Nucleophilic substitution | Direct introduction of thiol | Potential oxidation issues |
| Suzuki coupling and derivatization | Boronic acids, palladium catalysts | Coupling reactions to introduce phenyl groups | High functional group tolerance | Requires expensive catalysts |
Research Findings and Data Tables
Table 1: Summary of Key Synthesis Routes for Similar Imidazole Derivatives
Table 2: Typical Reaction Conditions and Yields from Literature
Chemical Reactions Analysis
Types of Reactions
5-phenyl-1-(2,2,2-trifluoroethyl)-1H-imidazole-2-thiol can undergo various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a disulfide or sulfonic acid derivative.
Reduction: The imidazole ring can be reduced under specific conditions to form a dihydroimidazole derivative.
Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, sodium periodate, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed in substitution reactions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Dihydroimidazole derivatives.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
5-phenyl-1-(2,2,2-trifluoroethyl)-1H-imidazole-2-thiol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 5-phenyl-1-(2,2,2-trifluoroethyl)-1H-imidazole-2-thiol is largely dependent on its chemical structure. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to interact with biological membranes more effectively. The thiol group can form covalent bonds with target proteins, potentially inhibiting their function. Additionally, the imidazole ring can participate in hydrogen bonding and π-π interactions, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substituent Analysis
The structural uniqueness of 5-phenyl-1-(2,2,2-trifluoroethyl)-1H-imidazole-2-thiol lies in its trifluoroethyl group, distinguishing it from analogs with benzyl, aryl, or electron-deficient substituents. Key comparisons include:
Physicochemical Properties
- Solubility: Compounds with polar substituents (e.g., 4-methoxyphenyl in ) exhibit improved solubility in polar solvents, whereas nitro or trifluoromethyl groups may reduce it .
- Thermal Stability: Trifluoroethyl and nitro groups can enhance thermal stability due to strong electron-withdrawing effects, as observed in related patents .
Biological Activity
5-Phenyl-1-(2,2,2-trifluoroethyl)-1H-imidazole-2-thiol is a unique compound characterized by its imidazole ring, phenyl group, and a trifluoroethyl substituent. This structural arrangement enhances its biological activity and reactivity, making it a subject of interest in medicinal chemistry and materials science. The compound has shown potential applications primarily as an antimicrobial agent and in other therapeutic areas.
- Molecular Formula : CHFNS
- Molecular Weight : 258.26 g/mol
- CAS Number : 1094354-75-2
The biological activity of this compound can be attributed to its ability to interact with various biological molecules due to the presence of the thiol group and the lipophilic trifluoroethyl moiety. The trifluoroethyl group enhances membrane permeability, which may improve the compound's bioactivity against microbial strains.
Antimicrobial Properties
In vitro studies have demonstrated that this compound exhibits moderate antibacterial activity against various bacterial strains. The enhanced lipophilicity due to the trifluoroethyl group is believed to contribute to its effectiveness by facilitating better penetration into bacterial membranes.
| Bacterial Strain | Activity (Zone of Inhibition in mm) |
|---|---|
| Staphylococcus aureus | 12 |
| Escherichia coli | 10 |
| Pseudomonas aeruginosa | 8 |
Cytotoxicity Studies
Research has indicated that this compound may possess cytotoxic effects against certain cancer cell lines. For example, studies involving glioblastoma cell lines have shown promising results regarding its potential as an anticancer agent.
| Cell Line | IC50 (µM) |
|---|---|
| LN229 (glioblastoma) | 15 |
| MCF-7 (breast cancer) | 20 |
Study on Antibacterial Activity
A recent study evaluated the antibacterial efficacy of several imidazole derivatives, including this compound. The results indicated that the compound effectively inhibited the growth of gram-positive and gram-negative bacteria, suggesting its potential use in developing new antibacterial agents.
Study on Cancer Cell Lines
In another investigation focusing on its cytotoxic properties, researchers treated glioblastoma cells with varying concentrations of the compound. The findings revealed that higher concentrations led to significant reductions in cell viability, indicating its potential as a therapeutic agent for treating aggressive cancers.
Q & A
Q. What are the standard synthetic routes for 5-phenyl-1-(2,2,2-trifluoroethyl)-1H-imidazole-2-thiol, and how can reaction conditions be optimized for yield and purity?
The synthesis typically involves nucleophilic substitution or condensation reactions. For example, a related imidazole-thiol derivative was synthesized by reacting 5-(4-fluorophenyl)-1-phenyl-1H-imidazole-2-thiol with 2-chloro-N-(thiazol-2-yl)acetamide in the presence of potassium carbonate (K₂CO₃) as a base, followed by recrystallization from ethanol to enhance purity . Optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve reaction rates.
- Base choice : K₂CO₃ or NaH can deprotonate the thiol group to facilitate substitution.
- Temperature control : Reactions are often conducted under reflux (60–80°C) to balance yield and side reactions.
- Purification : Recrystallization or column chromatography ensures high purity .
Q. How are spectroscopic techniques (e.g., NMR, IR) employed to confirm the structure and purity of this compound?
Key characterization methods include:
- ¹H/¹³C NMR : Confirms substitution patterns. For instance, the trifluoroethyl group’s CF₃ protons are absent in ¹H NMR but detectable via ¹⁹F NMR. Aromatic protons in the phenyl ring appear as distinct multiplet signals (~6.8–7.5 ppm) .
- IR spectroscopy : The thiol (-SH) stretch (~2550 cm⁻¹) and C=N imidazole ring vibrations (~1600 cm⁻¹) validate functional groups .
- Elemental analysis : Matches calculated vs. experimental C, H, N, S, and F percentages to confirm stoichiometry .
Advanced Questions
Q. What methodologies are recommended for evaluating the biological activity (e.g., enzyme inhibition) of this compound, and how can potential COX1/2 inhibition be assessed?
To assess enzyme inhibition:
- In vitro assays : Use recombinant COX-1/2 enzymes with a colorimetric substrate (e.g., prostaglandin H₂). Measure IC₅₀ values via UV-Vis spectroscopy .
- Control experiments : Compare inhibition potency with known inhibitors (e.g., aspirin for COX-1, celecoxib for COX-2).
- Molecular docking : Predict binding affinity to COX active sites using software like AutoDock. Align results with crystallographic data (e.g., PDB ID 1PTH) to validate interactions .
Q. How does the trifluoroethyl substituent influence the compound’s physicochemical properties and interaction with biological targets?
The CF₃ group:
- Enhances lipophilicity : Increases membrane permeability (logP ~2.5–3.0) .
- Electron-withdrawing effects : Stabilizes the imidazole ring, reducing basicity (pKa ~6.5 vs. ~7.2 for non-fluorinated analogs) .
- Metabolic stability : Fluorine’s inductive effect slows oxidative degradation by cytochrome P450 enzymes .
- Protein binding : CF₃ may engage in hydrophobic interactions or halogen bonding with target residues (e.g., COX-2 Val523) .
Q. What strategies are effective in resolving contradictions between computational predictions and experimental data regarding this compound’s stability or reactivity?
Address discrepancies via:
- Crystallographic validation : Single-crystal X-ray diffraction resolves structural ambiguities (e.g., confirming the imidazole-thiol tautomer over thione forms) .
- Kinetic studies : Compare computational reaction pathways (DFT calculations) with experimental activation energies (Arrhenius plots) .
- Spectroscopic monitoring : Use in situ IR or NMR to track intermediates and verify proposed mechanisms .
Q. How can molecular docking studies be integrated with experimental data (e.g., crystallography) to elucidate the binding mechanisms of this compound with target enzymes?
- Docking protocols : Use programs like Schrödinger Suite to model ligand-enzyme interactions. Prioritize poses with hydrogen bonds to catalytic residues (e.g., COX-2 Tyr385) and hydrophobic complementarity .
- Crystallographic alignment : Overlay docking results with X-ray structures (e.g., PDB 3LN1) to validate binding modes. Discrepancies >2 Å RMSD suggest force field inaccuracies .
- Mutagenesis validation : Test binding affinity against enzyme mutants (e.g., COX-2 Arg120Ala) to confirm critical interactions predicted computationally .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
